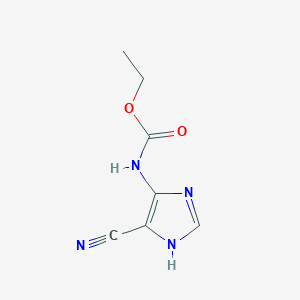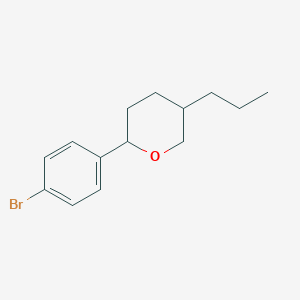![molecular formula C15H25N3O3 B12943186 2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide CAS No. 139339-31-4](/img/structure/B12943186.png)
2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide typically involves the formation of the imidazole ring followed by the attachment of the hydroxy and oxodecanamide groups. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide is unique due to its specific structure, which combines the imidazole ring with hydroxy and oxodecanamide groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
139339-31-4 |
|---|---|
Formule moléculaire |
C15H25N3O3 |
Poids moléculaire |
295.38 g/mol |
Nom IUPAC |
2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide |
InChI |
InChI=1S/C15H25N3O3/c1-2-3-4-5-6-13(19)9-14(20)15(21)17-8-7-12-10-16-11-18-12/h10-11,14,20H,2-9H2,1H3,(H,16,18)(H,17,21) |
Clé InChI |
MIQRCSPQNDLRAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CC(C(=O)NCCC1=CN=CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)

![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)









![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
